2-(2-Acetyl-4-methylphenoxy)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

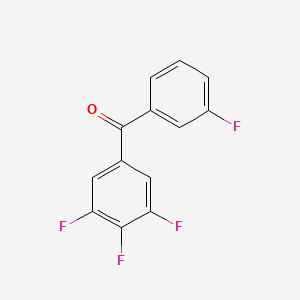

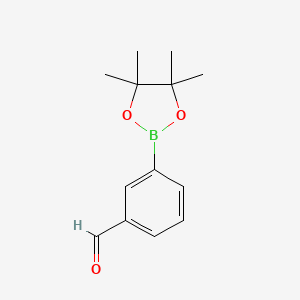

2-(2-Acetyl-4-methylphenoxy)acetic acid is a chemical compound with the molecular formula C11H12O4 . Its molecular weight is 208.21 g/mol . The compound is also known by other synonyms such as Acetic acid, (2-acetyl-4-methylphenoxy)-, and DTXSID50364200 .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C11H12O4/c1-7-3-4-10 (15-6-11 (13)14)9 (5-7)8 (2)12/h3-5H,6H2,1-2H3, (H,13,14) . The Canonical SMILES representation is CC1=CC (=C (C=C1)OCC (=O)O)C (=O)C . Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 208.07355886 g/mol . The topological polar surface area of the compound is 63.6 Ų . The heavy atom count is 15 .Wirkmechanismus

The exact mechanism of action of 2-(2-Acetyl-4-methylphenoxy)acetic acid is not fully understood, but it is believed to act as an agonist at certain types of receptors. In particular, 2-(2-Acetyl-4-methylphenoxy)acetic acid is believed to act as an agonist at the glutamate receptor, which is involved in a variety of cellular processes, including synaptic plasticity and learning and memory. At the glutamate receptor, 2-(2-Acetyl-4-methylphenoxy)acetic acid binds to the receptor and activates it, leading to an influx of calcium ions into the cell, which can then trigger a variety of downstream effects.

Biochemical and Physiological Effects

The effects of 2-(2-Acetyl-4-methylphenoxy)acetic acid on biochemical and physiological processes are not fully understood, but it is believed to be involved in a variety of processes, including synaptic plasticity and learning and memory. In addition, 2-(2-Acetyl-4-methylphenoxy)acetic acid has been shown to have neuroprotective effects, and may be involved in the regulation of neuronal excitability and synaptic transmission.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-Acetyl-4-methylphenoxy)acetic acid has several advantages for use in laboratory experiments, including its high solubility in aqueous solutions and its low toxicity. Additionally, 2-(2-Acetyl-4-methylphenoxy)acetic acid is relatively stable and can be stored for long periods of time without significant degradation. However, 2-(2-Acetyl-4-methylphenoxy)acetic acid is also relatively expensive and can be difficult to synthesize in large quantities.

Zukünftige Richtungen

There are several potential future directions for 2-(2-Acetyl-4-methylphenoxy)acetic acid research. For example, further research could be conducted to better understand the mechanism of action of 2-(2-Acetyl-4-methylphenoxy)acetic acid, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to identify novel uses for 2-(2-Acetyl-4-methylphenoxy)acetic acid, such as in drug development or as a tool for studying the effects of various compounds on cellular processes. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 2-(2-Acetyl-4-methylphenoxy)acetic acid in large quantities.

Synthesemethoden

2-(2-Acetyl-4-methylphenoxy)acetic acid can be synthesized using a variety of methods, including the condensation of 4-methylphenol with acetic anhydride, the direct acylation of 4-methylphenol with acetic anhydride, and the reaction of 4-methylphenol with acetic anhydride in the presence of a catalytic amount of ammonium acetate. Each of these methods has its own advantages and disadvantages, and the choice of method should be based on the specific requirements of the experiment.

Wissenschaftliche Forschungsanwendungen

Synthese und pharmakologische Aktivitäten

2-(2-Acetyl-4-methylphenoxy)essigsäure: und seine Derivate werden aktiv auf ihr Potenzial als Therapeutika erforscht. Medizinalchemiker synthetisieren neue Pharmazeutika oder verbessern bestehende, indem sie molekulare Wechselwirkungen und physikalisch-chemische Eigenschaften untersuchen. Diese Verbindung, aufgrund ihrer strukturellen Ähnlichkeit mit Phenoxyacetamid-Derivaten, kann an antioxidativen Aktivitäten beteiligt sein, wie durch Assays wie DPPH, H2O2 und NO-Radikalfänger belegt .

Eigenschaften

IUPAC Name |

2-(2-acetyl-4-methylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-3-4-10(15-6-11(13)14)9(5-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRNXJHFSXDXDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364200 |

Source

|

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88521-62-4 |

Source

|

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.